4-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
Description
4-Fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a benzamide derivative featuring a fluorinated aromatic ring, a morpholino group, and a thiophene-containing ethyl chain. This compound’s structural complexity makes it a candidate for pharmacological studies, particularly in targeting proteins or enzymes sensitive to aromatic and heterocyclic motifs.
Properties
IUPAC Name |
4-fluoro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c18-15-3-1-13(2-4-15)17(21)19-11-16(14-5-10-23-12-14)20-6-8-22-9-7-20/h1-5,10,12,16H,6-9,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTAHJCUOMCFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=C(C=C2)F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 4-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Chloro-4-Fluoro-N-[2-Methoxy-2-(Thiophen-3-Yl)Ethyl]Benzamide (CAS 1448065-92-6)
- Structural Features: Differs by a chloro substituent on the benzamide and a methoxy group instead of morpholino .
- Methoxy is less polar than morpholino, reducing solubility but improving metabolic stability.
- Data: Molecular weight = 313.8; Formula = C₁₄H₁₃ClFNO₂S.
4-Fluoro-N-(2-(6-((2-Oxo-2-(Pyrrolidin-1-Yl)Ethyl)Thio)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-Yl)Ethyl)Benzamide (CAS 897619-56-6)
- Structural Features : Incorporates a triazolopyridazine ring and pyrrolidinyl group .
- Impact :
- The triazolopyridazine system may confer kinase inhibitory activity, common in anticancer agents.
- Pyrrolidinyl enhances basicity, affecting pharmacokinetics (e.g., plasma protein binding).
- Data : Molecular weight = 428.5; Formula = C₂₀H₂₁FN₆O₂S.
4-Fluoro-N-[3-(2-Fluorophenyl)-4-Methyl-2,3-Dihydro-2-Thienylidene]Benzamide
4-Fluoro-N-(1,3-Dioxoisoindolin-2-Yl)Benzamide
- Structural Features: Includes an isoindolinone ring instead of morpholino-thiophene .
- Impact: The isoindolinone moiety increases hydrogen-bonding capacity (amide and ketone groups), enhancing solubility. Crystal structure: Monoclinic system with detailed H-bonding networks .
- Data : Molecular weight = 284.06; Formula = C₁₅H₉FN₂O₃.
4-Fluoro-N-[2-(Hydroxymethyl)Phenyl]Benzamide (CAS 423731-07-1)
- Structural Features : Hydroxymethyl group on the adjacent phenyl ring .
- Impact :
- The hydroxymethyl group facilitates hydrogen bonding, improving aqueous solubility but increasing metabolic susceptibility (e.g., glucuronidation).
- Data: Molecular weight = 245.26; Formula = C₁₄H₁₂FNO₂.
Key Observations
- Morpholino vs. Methoxy: Morpholino improves solubility, while methoxy enhances lipophilicity and metabolic stability.
- Thiophene vs. Triazolopyridazine : Thiophene aids π-π interactions, whereas triazolopyridazine may broaden biological target scope.
- Fluorine Position : Fluorine at the para position (target compound) minimizes steric hindrance compared to ortho-substituted analogs (e.g., dihydrothienylidene derivative).
Biological Activity
4-Fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a fluorobenzamide core, a morpholino group, and a thiophene ring, which contribute to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The morpholino group enhances membrane permeability, allowing the compound to penetrate cellular barriers effectively. The thiophene ring facilitates π-π stacking interactions with aromatic residues in proteins, which can modulate enzyme or receptor activities.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study reported an IC50 value of approximately 0.64 µM against multiple myeloma cell lines, indicating potent antiproliferative effects .
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon Cancer) | 0.64 |
| KMS-12 BM (Multiple Myeloma) | 1.1 |
Antiviral Activity
The compound has also been evaluated for antiviral properties. A study focusing on its efficacy against viral infections found that it exhibited promising activity against certain strains of viruses, with EC50 values ranging from 130 to 263 µM depending on the viral target .
| Virus Type | EC50 (µM) |
|---|---|
| TMV (Tobacco Mosaic Virus) | 130.24 |
| DENV (Dengue Virus) | 249.15 |
Case Studies
- Anticancer Study : A recent investigation into the effects of this compound on HCT116 cells revealed a dose-dependent inhibition of cell growth, correlating with increased apoptosis markers.
- Virology Research : In another study, the compound was tested against Dengue virus in MT-4 cells, showing significant reduction in viral load at concentrations lower than those required for cytotoxicity.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds like 4-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide, the fluorinated derivative shows enhanced biological activity due to the electron-withdrawing effect of the fluorine atom, which increases the electrophilicity of the benzamide moiety.
| Compound | IC50/EC50 | Unique Features |
|---|---|---|
| This compound | IC50: 0.64 µM | Fluorine substituent enhances activity |
| 4-Methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide | IC50: Not specified | Lacks fluorine; reduced potency |
Q & A
Q. What synthetic methodologies are most effective for preparing 4-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide, and how can reaction yields be optimized?
The compound is typically synthesized via multi-step reactions, including:
- Morpholine-thiophene intermediate formation : Condensation of morpholine with thiophene derivatives under reflux conditions using polar aprotic solvents (e.g., DMF) and catalysts like K₂CO₃ .
- Benzamide coupling : Reaction of the intermediate with 4-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions . Optimization strategies include adjusting solvent polarity, temperature gradients, and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity (>95%) .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- 1H/13C NMR : Assign signals for the fluorophenyl (δ 7.2–7.8 ppm), thiophene (δ 6.5–7.1 ppm), and morpholine (δ 3.5–3.7 ppm) moieties to confirm regiochemistry .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., orthorhombic space group P2₁2₁2₁ with Z = 4) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (calculated for C₁₈H₂₀FN₂O₂S: 364.12 g/mol) .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and interactions with biological targets?
- Quantum chemical calculations (DFT) : Model electron density distributions to identify nucleophilic/electrophilic sites. For example, the morpholine nitrogen and fluorophenyl carbonyl are key reactive centers .
- Molecular docking : Simulate binding to enzymes (e.g., bacterial acps-pptase) using software like AutoDock Vina. The thiophene moiety shows π-π stacking with aromatic residues, while the morpholine group engages in hydrogen bonding .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize synthesis of analogs with stronger binding .
Q. What strategies address contradictions in reported biological activity data across assays?
Discrepancies may arise from assay conditions (pH, temperature) or target isoform variations. Solutions include:
- Orthogonal validation : Cross-check enzyme inhibition (e.g., acps-pptase IC₅₀) using fluorescence polarization and radiometric assays .
- Cellular uptake studies : Quantify intracellular concentrations via LC-MS to correlate in vitro potency with membrane permeability .
- Metabolic stability assays : Use liver microsomes to identify degradation pathways (e.g., CYP450-mediated oxidation of the thiophene ring) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic profiles?
- Substituent modification : Replace the 4-fluorophenyl group with trifluoromethyl (logP ↑) or cyano (metabolic stability ↑) groups .
- Morpholine replacement : Test piperazine or thiomorpholine analogs to alter hydrogen-bonding capacity and solubility .
- Bioisosteres : Substitute thiophene with furan (reduced toxicity) or pyridine (enhanced π-stacking) .
Data Analysis & Experimental Design
Q. What analytical approaches are recommended for studying degradation products under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours .
- HPLC-MS/MS analysis : Use a C18 column (gradient: 10–90% acetonitrile/0.1% formic acid) to separate and identify degradation products (e.g., hydrolyzed benzamide or oxidized thiophene) .
- Kinetic modeling : Apply first-order decay models to predict shelf-life under storage conditions .
Q. How can researchers validate target engagement in complex biological systems?
- Photoaffinity labeling : Incorporate a diazirine moiety into the compound to crosslink with target proteins in live cells, followed by pull-down assays and Western blotting .
- Cellular thermal shift assay (CETSA) : Monitor target protein denaturation via Western blot after compound treatment to confirm stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
